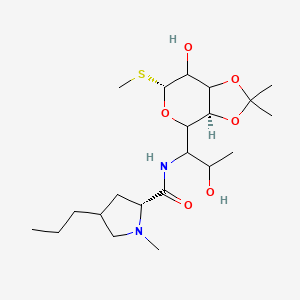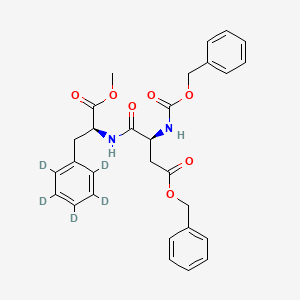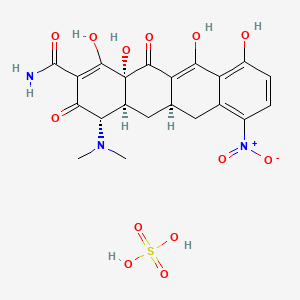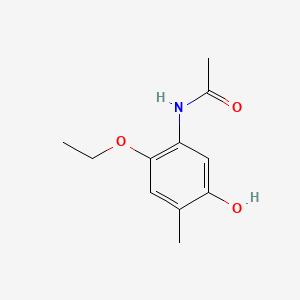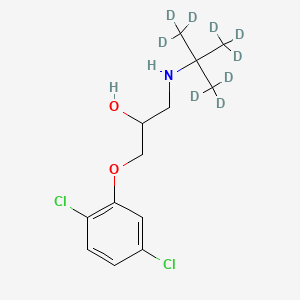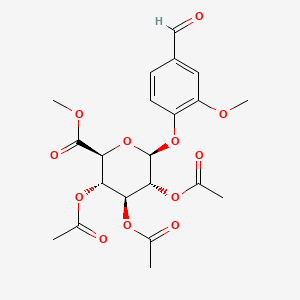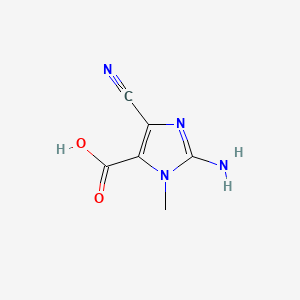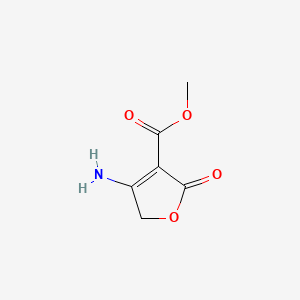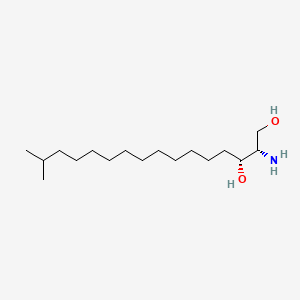
15-Methylhexadeca Sphinganine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sphinganine (d16:0 branched) is an iso-branched sphingolipid. It is a constituent of ceramide-containing phospholipids found in bacteria . Sphingolipids are bio-active metabolites that show structural diversity among eukaryotes and are essential for the growth of all eukaryotic cells .
准备方法
化学反应分析
反应类型
神经鞘氨醇 (d16:0 支链) 会经历各种化学反应,包括:
氧化: 转化为鞘氨醇。
还原: 形成二氢鞘氨醇。
取代: 通过酰化形成神经酰胺.
常见试剂和条件
氧化: 通常涉及过氧化氢等氧化剂。
还原: 利用硼氢化钠等还原剂。
取代: 酰化反应通常使用酰氯或酸酐.
主要产物
氧化: 鞘氨醇。
还原: 二氢鞘氨醇。
取代: 神经酰胺.
科学研究应用
神经鞘氨醇 (d16:0 支链) 具有各种科学研究应用,包括:
化学: 用于研究脂类生物化学和复杂鞘脂的合成.
生物学: 研究其在细胞过程中的作用,例如维持细胞极性和线粒体修复.
医学: 研究其与癌症、糖尿病和神经退行性疾病等病理学的关系.
工业: 用于生产用于药物开发的生物活性脂类.
作用机制
神经鞘氨醇 (d16:0 支链) 通过整合到细胞膜中并参与信号通路来发挥其作用。 它参与神经酰胺的生物合成,神经酰胺在细胞信号传导和凋亡中起着至关重要的作用 。 鞘氨醇碱生物合成的第一步是由丝氨酸棕榈酰转移酶复合物催化的,该复合物将丝氨酸转移到脂肪酰辅酶 A 并将其脱羧形成 3-酮鞘氨醇,然后进一步还原为鞘氨醇 .
与相似化合物的比较
相似化合物
神经鞘氨醇 (d180): 在哺乳动物中发现的直链鞘氨醇碱。
鞘氨醇 (d181): 参与信号通路的非饱和鞘氨醇碱。
植物鞘氨醇: 在植物中发现的羟基化鞘氨醇碱.
独特性
神经鞘氨醇 (d16:0 支链) 的独特性在于其异支链结构,这使其区别于其他通常为直链的鞘氨醇碱。 这种结构差异可能会影响其生物学功能和在细胞膜中的相互作用 .
相似化合物的比较
Similar Compounds
Sphinganine (d180): A straight-chain sphingoid base found in mammals.
Sphingosine (d181): An unsaturated sphingoid base involved in signaling pathways.
Phytosphingosine: A hydroxylated sphingoid base found in plants.
Uniqueness
Sphinganine (d16:0 branched) is unique due to its iso-branched structure, which distinguishes it from other sphingoid bases that are typically straight-chained. This structural difference can influence its biological functions and interactions within cellular membranes .
属性
IUPAC Name |
(2S,3R)-2-amino-15-methylhexadecane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHIOGWELBGIK-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742628 |
Source


|
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-10-2 |
Source


|
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of finding 15-methylhexadecasphinganine in the glycosphingolipids of Ascaris suum?
A1: The presence of 15-methylhexadecasphinganine, along with 15-methylhexadecasphing-4-enine and specific fatty acids, distinguishes the ceramide moiety of these novel glycosphingolipids []. This unique composition may contribute to the biological activity of the glycosphingolipids, such as their ability to induce monokine release from human cells []. Understanding the structural elements of these molecules is crucial for further investigation into their potential roles in host-parasite interactions.
Q2: Are there other organisms where 15-methylhexadecasphinganine is a common component of sphingolipids?
A2: The provided research papers focus solely on Ascaris suum and do not offer comparative data on the prevalence of 15-methylhexadecasphinganine in other organisms. Further research is needed to determine the distribution of this specific sphingoid base across different species.
Q3: What analytical techniques were used to identify and characterize 15-methylhexadecasphinganine within the glycosphingolipids?
A3: The researchers employed several methods to characterize the glycosphingolipids, including:
- Ceramide analysis: This likely involved hydrolysis to release the sphingoid base and fatty acid components, followed by individual analysis. [, , ]
- Mass spectrometry: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid secondary ion mass spectrometry (LSIMS) were used to determine molecular weights and fragmentation patterns, aiding in structural elucidation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
